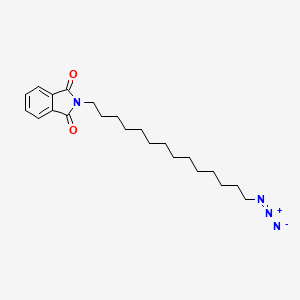

2-(14-azidotetradecyl)-2,3-dihydro-1H-isoindole-1,3-dione

Descripción

Propiedades

IUPAC Name |

2-(14-azidotetradecyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O2/c23-25-24-17-13-9-7-5-3-1-2-4-6-8-10-14-18-26-21(27)19-15-11-12-16-20(19)22(26)28/h11-12,15-16H,1-10,13-14,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUOZEXNRHVPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(14-azidotetradecyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:

Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.

Attachment of the Alkyl Chain: The long alkyl chain is introduced through a nucleophilic substitution reaction, where a halogenated alkyl chain reacts with the isoindole core.

Introduction of the Azido Group: The final step involves the conversion of a terminal halogen (e.g., bromine) on the alkyl chain to an azido group using sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(14-azidotetradecyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

Click Chemistry Reactions: The azido group readily participates in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Copper(I) Catalysts: Used in click chemistry reactions.

Sodium Azide (NaN3): Used for introducing the azido group.

Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

Major Products Formed

Triazoles: Formed through click chemistry reactions.

Amines: Formed through reduction of the azido group.

Aplicaciones Científicas De Investigación

2-(14-azidotetradecyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in bioconjugation techniques to label biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-(14-azidotetradecyl)-2,3-dihydro-1H-isoindole-1,3-dione primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form stable triazoles, which are valuable in various chemical and biological applications. The long alkyl chain provides hydrophobic interactions, while the isoindole core can participate in π-π stacking interactions, enhancing the compound’s binding affinity to specific molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

- 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine

- 11-Azido-3,6,9-trioxaundecan-1-amine

- 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine

Uniqueness

2-(14-azidotetradecyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of an azido group, a long alkyl chain, and an isoindole core. This structure provides a balance of reactivity, hydrophobicity, and aromaticity, making it a versatile compound for various applications.

Actividad Biológica

The compound 2-(14-azidotetradecyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS Number: 2303565-75-3) is a derivative of isoindole with potential applications in various fields, including medicinal chemistry and materials science. This article focuses on its biological activity, synthesizing data from diverse sources to provide a comprehensive overview of its properties, mechanisms of action, and potential therapeutic implications.

Structure and Composition

- Molecular Formula : C22H32N4O2

- Molecular Weight : 384.52 g/mol

- IUPAC Name : 2-(14-azidotetradecyl)isoindoline-1,3-dione

- Purity : 95%

The compound features an azido group attached to a long alkyl chain (tetradecyl), which may influence its solubility and interaction with biological membranes.

The biological activity of 2-(14-azidotetradecyl)-2,3-dihydro-1H-isoindole-1,3-dione is primarily attributed to its ability to interact with cellular components through several mechanisms:

- Azide Functionality : The azido group can undergo click chemistry reactions, facilitating the conjugation with biomolecules such as proteins or nucleic acids.

- Isoindole Core : This core structure is known for various pharmacological activities, including anti-inflammatory and antitumor effects.

Antitumor Activity

Recent studies have indicated that isoindole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Study A : In vitro tests demonstrated that compounds similar to 2-(14-azidotetradecyl)-2,3-dihydro-1H-isoindole-1,3-dione inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of isoindole derivatives:

- Study B : A series of isoindole compounds were tested against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity attributed to membrane disruption.

Case Studies

| Study | Cell Line/Organism | Observed Effect | Reference |

|---|---|---|---|

| A | MCF-7 (breast cancer) | Induces apoptosis | [Source] |

| B | E. coli | Inhibits growth | [Source] |

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize in the multi-step synthesis of 2-(14-azidotetradecyl)-2,3-dihydro-1H-isoindole-1,3-dione to ensure high yield and purity?

- Methodology : Monitor temperature, pH, and reagent concentration rigorously during each synthetic step, as deviations can lead to side reactions or incomplete conversions. Use techniques like thin-layer chromatography (TLC) or HPLC for real-time monitoring. Optimize reaction times and stoichiometry based on intermediate characterization (e.g., NMR, IR). For scaling, apply industrial protocols that prioritize reproducibility and quality control .

Q. What spectroscopic techniques are essential for characterizing the azide functional group and isoindole-dione core?

- Methodology : Use Fourier-transform infrared spectroscopy (FT-IR) to confirm the azide stretch (~2100 cm⁻¹) and the carbonyl groups of the isoindole-dione moiety (~1700 cm⁻¹). Complement with H/C NMR to verify alkyl chain integration and aromatic proton environments. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. X-ray crystallography can resolve structural ambiguities in crystalline derivatives .

Q. How can researchers screen for potential biological activity of this compound in preliminary assays?

- Methodology : Conduct in vitro assays targeting biologically relevant pathways (e.g., enzyme inhibition, antimicrobial activity). Use dose-response curves to determine IC values. Pair with cytotoxicity assays (e.g., MTT) to assess selectivity. Validate hits using orthogonal methods (e.g., fluorescence-based assays) to minimize false positives .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data, such as unexpected reactivity or stability issues?

- Methodology : Employ density functional theory (DFT) to model reaction pathways and transition states, identifying energetically favorable mechanisms. Molecular dynamics simulations can predict solvent effects or thermal stability. Compare computational results with experimental data (e.g., kinetic studies) to refine hypotheses. Tools like Gaussian or ORCA are standard for such analyses .

Q. What statistical experimental design (DoE) approaches are optimal for optimizing reaction conditions in complex synthetic pathways?

- Methodology : Use factorial designs to screen critical variables (e.g., temperature, catalyst loading) and response surface methodology (RSM) for nonlinear optimization. Central composite designs are effective for balancing efficiency and accuracy. Software like Minitab or JMP automates data analysis, enabling rapid iteration. This approach minimizes trial-and-error experimentation .

Q. How can molecular docking elucidate the interaction of this compound with biological targets like enzymes or receptors?

- Methodology : Prepare the compound’s 3D structure using tools like Open Babel. Use docking software (AutoDock Vina, Schrödinger) to simulate binding poses against target proteins (e.g., from the PDB database). Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to measure binding affinities. Focus on consensus scoring to prioritize high-confidence interactions .

Q. What strategies mitigate risks when handling the azide group during large-scale synthesis?

- Methodology : Implement strict safety protocols: use blast shields, remote monitoring, and inert atmospheres to prevent azide detonation. Substitute volatile solvents (e.g., ethers) with safer alternatives (e.g., acetonitrile). Monitor azide accumulation via inline IR spectroscopy. Follow guidelines from institutional Chemical Hygiene Plans for hazardous materials .

Q. How does solvent polarity influence the regioselectivity of derivatization reactions involving the isoindole-dione core?

- Methodology : Test solvents with varying dielectric constants (e.g., DMSO vs. toluene) in model reactions. Analyze outcomes using LC-MS or H NMR to track regioselectivity trends. Correlate results with Kamlet-Taft solvent parameters to predict optimal media for desired products. Computational solvation free energy calculations (COSMO-RS) provide additional insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.